p-Aminophenylacetyl-Thr-Lys-Pro-Arg
CAS No.: 63147-94-4
Cat. No.: VC3787603
Molecular Formula: C29H47N9O7
Molecular Weight: 633.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63147-94-4 |
|---|---|
| Molecular Formula | C29H47N9O7 |
| Molecular Weight | 633.7 g/mol |
| IUPAC Name | 2-[[1-[6-amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Standard InChI | InChI=1S/C29H47N9O7/c1-17(39)24(37-23(40)16-18-9-11-19(31)12-10-18)26(42)35-20(6-2-3-13-30)27(43)38-15-5-8-22(38)25(41)36-21(28(44)45)7-4-14-34-29(32)33/h9-12,17,20-22,24,39H,2-8,13-16,30-31H2,1H3,(H,35,42)(H,36,41)(H,37,40)(H,44,45)(H4,32,33,34) |
| Standard InChI Key | LWGJHKZQCNVQPO-UHFFFAOYSA-N |
| SMILES | CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CC2=CC=C(C=C2)N)O |
| Canonical SMILES | CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CC2=CC=C(C=C2)N)O |
Introduction
Chemical Structure and Identification
P-Aminophenylacetyl-Thr-Lys-Pro-Arg is a peptide derivative consisting of four amino acids (threonine, lysine, proline, and arginine) modified with a p-aminophenylacetyl group at the N-terminus. The compound has been registered with the CAS number 63147-94-4 and possesses distinct chemical properties that enable its identification and characterization .
Nomenclature and Alternative Names
The compound is known by several names in scientific literature:
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P-Aminophenylacetyl-Thr-Lys-Pro-Arg
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P-Aminophenylacetyl-Tuftsin
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4-Aminophenylacetyl-Tuftsin
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L-Arginine, N-[2-(4-aminophenyl)acetyl]-L-threonyl-L-lysyl-L-prolyl-
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2-[[1-[6-amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
The variety of synonyms reflects the compound's complex structure and its relationship to the parent peptide tuftsin.
Chemical Properties
The chemical properties of P-Aminophenylacetyl-Thr-Lys-Pro-Arg are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C29H47N9O7 |
| Molecular Weight | 633.74 g/mol |
| Recommended Storage Temperature | -20°C |
| Physical State | Solid (typically as powder) |
| MDL Number | MFCD00133732 |
These properties are critical for proper handling, storage, and utilization of the compound in research settings .
Relationship to Tuftsin
P-Aminophenylacetyl-Thr-Lys-Pro-Arg is a modified version of tuftsin, which is a natural tetrapeptide with the sequence Thr-Lys-Pro-Arg. Tuftsin is naturally released from the Fc domain of immunoglobulin G (IgG) and has been studied for its immunomodulatory properties .
Structural Components
The compound consists of:
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A p-aminophenylacetyl group attached to the N-terminus
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Four amino acid residues in the following sequence:
Biological Activity and Receptor Interactions
Recent research has indicated significant biological activities of tuftsin and its derivatives, including P-Aminophenylacetyl-Thr-Lys-Pro-Arg, particularly in relation to receptor interactions that may have implications for viral infections.
Interaction with NRP1 Receptor
Studies have shown that Neuropilin-1 (NRP1) is an important receptor for tuftsin. This interaction has gained particular interest as NRP1 has been identified as a facilitator of SARS-CoV-2 infection .
Binding to ACE2 and NRP1
Research has investigated the binding properties of tuftsin with Angiotensin-Converting Enzyme 2 (ACE2) and NRP1, both of which serve as receptors for SARS-CoV-2. Surface plasmon resonance (SPR) analysis has been employed to study these interactions, utilizing recombinant human ACE2 and NRP1 proteins .
The binding studies were conducted under controlled conditions:
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Temperature: 25°C
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Flow rate: 30 μl/min
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Running buffer: 1×PBS, 0.05% Tween 20, and 5% dimethyl sulfoxide, pH 7.4
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Analysis method: Steady state affinity model using Biacore Evaluation Software
These studies suggest that P-Aminophenylacetyl-Thr-Lys-Pro-Arg, with its structural similarity to tuftsin, may interact with these receptors in ways that could be relevant for understanding and potentially addressing SARS-CoV-2 infection mechanisms.
Synthesis and Production
P-Aminophenylacetyl-Thr-Lys-Pro-Arg, like many peptide derivatives, is typically synthesized using standard peptide synthesis techniques. While the search results don't provide specific details on the synthesis of this particular compound, we can infer methods based on related peptide synthesis approaches.
Common Peptide Synthesis Methods
Peptides are commonly synthesized using solid-phase peptide synthesis (SPPS), which involves:
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Building the peptide on a solid support (resin)
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Sequential addition of protected amino acids
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Deprotection and coupling steps
For instance, similar peptides have been synthesized using the Fmoc-based strategy:
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Fmoc deprotection using piperidine in DMF/NMP
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Peptide bond formation with coupling reagents like TBTU
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Monitoring reactions with appropriate tests (Steward chloranil test or TNBS test)
| Supplier | Contact Information |
|---|---|
| GL Biochem (Shanghai) Ltd | Tel: 21-61263452, 13641803416 Email: ymbetter@glbiochem.com |
| Hangzhou Peptidego Biotech Co.,Ltd. | Tel: 0571-87213919 Email: Eric@peptidego.com |
| Energy Chemical | Tel: 021-58432009, 400-005-6266 Email: marketing@energy-chemical.com |
| TCI (Shanghai) Chemical Trading Co., Ltd. | Tel: 021-021-61109150 Email: sales@tcisct.com |
| Hangzhou Sinoda Pharmaceutical Technology Co. LTD | Tel: 0571-87213919, 17306812703 Email: 3007955328@qq.com |
These suppliers typically provide the compound with a purity of ≥97% (HPLC) .
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